![molecular formula C12H11BrO4 B12976844 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromoacetyl group attached to the benzo[d][1,3]dioxin-4-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This method provides a direct route to the desired benzo[d][1,3]dioxin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Copper(I) iodide (CuI)
- Sodium bicarbonate (NaHCO3)
- Acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, amidation reactions with primary amines can yield salicylamide derivatives .
Applications De Recherche Scientifique
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
- Organic Synthesis : It serves as a building block for the synthesis of more complex organic molecules.
- Pharmaceutical Research : The compound’s derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties .
- Material Science : It is used in the development of novel materials with unique photophysical properties .
Mécanisme D'action
The mechanism of action of 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, dioxin-like compounds activate the aryl hydrocarbon receptor (AhR), leading to various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Polychlorinated dibenzo-p-dioxins (PCDDs)
- Polychlorinated dibenzofurans (PCDFs)
- Polychlorinated biphenyls (PCBs)
Propriétés
Formule moléculaire |
C12H11BrO4 |
|---|---|
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
6-(2-bromoacetyl)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H11BrO4/c1-12(2)16-10-4-3-7(9(14)6-13)5-8(10)11(15)17-12/h3-5H,6H2,1-2H3 |
Clé InChI |
ADURSSGUIVNPBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C=C(C=C2)C(=O)CBr)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


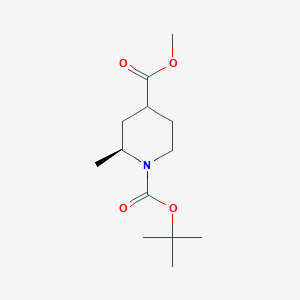
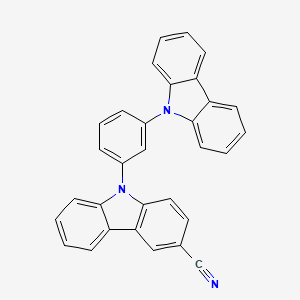
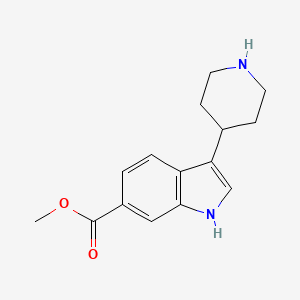
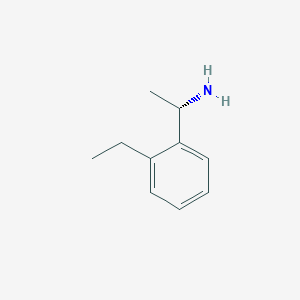

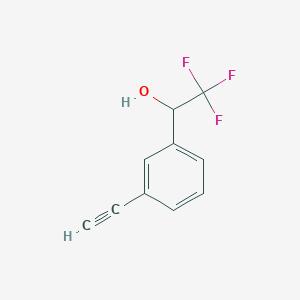
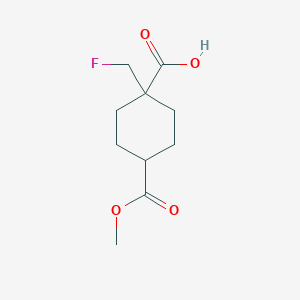
![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
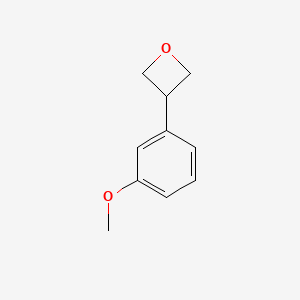
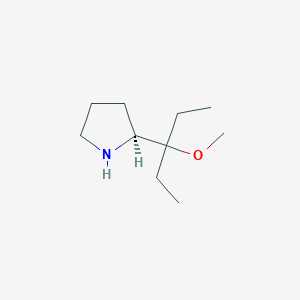
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)


